Osemozotan
Overview
Description
Osemozotan, also known as MKC-242, is a selective agonist of the serotonin 1A receptor. This compound has been extensively studied for its potential therapeutic effects, particularly in the treatment of anxiety, depression, and other neuropsychiatric disorders. This compound acts on both presynaptic and postsynaptic serotonin 1A receptors, influencing the release of various neurotransmitters such as serotonin, dopamine, norepinephrine, and acetylcholine .
Preparation Methods
The synthesis of osemozotan involves several steps, starting with the initial raw material, 1,4-benzodioxan-2-carboxylic acid. This compound is resolved through dehydroabietylamine, followed by acylation or non-acylation, and then condensation with 3-(1,3-benzodioxol-5-alkoxyl)propylamine hydrochloride. The condensed product undergoes reduction and salifying reactions to produce this compound hydrochloride with good optical purity. The synthetic route is characterized by its short length, mild reaction conditions, and ease of separation and purification of intermediates, making it suitable for industrial production .
Chemical Reactions Analysis
Osemozotan undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Osemozotan has a wide range of scientific research applications:
Chemistry: It is used to study the interactions and binding affinities of serotonin 1A receptors.
Biology: Research focuses on its effects on neurotransmitter release and its potential role in modulating brain function.
Medicine: this compound has shown promise in treating anxiety, depression, and other neuropsychiatric disorders.
Mechanism of Action
Osemozotan exerts its effects by acting as a full agonist at presynaptic serotonin 1A receptors and a partial agonist at postsynaptic serotonin 1A receptors. This dual action influences the release of various neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine. The activation of serotonin 1A receptors leads to neuronal hyperpolarization through the G-protein-coupled opening of potassium channels, ultimately modulating neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Osemozotan is unique in its high selectivity and affinity for serotonin 1A receptors compared to other compounds. Similar compounds include:
Buspirone: Another serotonin 1A receptor agonist, but with lower selectivity and affinity.
Tandospirone: Similar to buspirone, it acts on serotonin 1A receptors but with different pharmacokinetic properties.
Gepirone: Another compound in the same class, but with distinct binding profiles and therapeutic effects. This compound’s unique binding properties and lack of common metabolites found in other anxiolytic medications, such as 1-(2-pyrimidinyl)-piperazine, make it a more specific and potentially safer option for targeting serotonin 1A receptors
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17/h1-2,4-7,10,15,20H,3,8-9,11-13H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEQBDCQPIZMLY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160127 | |
Record name | Osemozotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137275-81-1 | |
Record name | Osemozotan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137275811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osemozotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSEMOZOTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65825806Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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